An In-depth Technical Guide to the Chemical Properties of 2,2-dichloro-3,3-dimethylbutane
An In-depth Technical Guide to the Chemical Properties of 2,2-dichloro-3,3-dimethylbutane
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2-dichloro-3,3-dimethylbutane, tailored for researchers, scientists, and professionals in drug development. This document details its structural characteristics, physicochemical properties, synthesis, and reactivity, supported by experimental insights and spectroscopic data.
Core Chemical Properties
2,2-dichloro-3,3-dimethylbutane is a halogenated alkane with the chemical formula C₆H₁₂Cl₂.[1] Its structure features a butane backbone with two chlorine atoms attached to the second carbon and a tert-butyl group at the third carbon. This sterically hindered structure significantly influences its reactivity and physical properties.
Physicochemical Data
The following table summarizes the key physicochemical properties of 2,2-dichloro-3,3-dimethylbutane.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂Cl₂ | [1] |
| Molecular Weight | 155.07 g/mol | [1] |
| IUPAC Name | 2,2-dichloro-3,3-dimethylbutane | [1] |
| CAS Number | 594-84-3 | [1] |
| Boiling Point | ~135.7 °C at 760 mmHg (estimated) | |
| Density | ~1.03 g/cm³ (estimated) | |
| Canonical SMILES | CC(C)(C)C(C)(Cl)Cl | [1] |
| InChI | InChI=1S/C6H12Cl2/c1-5(2,3)6(4,7)8/h1-4H3 | [1] |
| InChIKey | QMQRQQASVUFJGS-UHFFFAOYSA-N | [1] |
Synthesis of 2,2-dichloro-3,3-dimethylbutane
The primary synthetic route to 2,2-dichloro-3,3-dimethylbutane is through the hydrohalogenation of 3,3-dimethyl-1-butyne with two equivalents of hydrogen chloride (HCl). The reaction proceeds via a two-step electrophilic addition mechanism.
Caption: Synthesis of 2,2-dichloro-3,3-dimethylbutane from 3,3-dimethyl-1-butyne.
Experimental Protocol: Synthesis via Hydrochlorination
Materials:
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3,3-dimethyl-1-butyne
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Anhydrous Hydrogen Chloride (gas or solution in a suitable solvent)
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Anhydrous, non-polar solvent (e.g., dichloromethane, pentane)
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Round-bottom flask
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Gas dispersion tube
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Magnetic stirrer
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Drying tube (e.g., with calcium chloride)
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Apparatus for distillation
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser topped with a drying tube, dissolve 3,3-dimethyl-1-butyne (1.0 equivalent) in a minimal amount of a dry, inert solvent.
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Cool the solution in an ice-water or dry ice-acetone bath.
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Slowly bubble anhydrous hydrogen chloride gas (approximately 2.2 equivalents) through the stirred solution. Alternatively, add a solution of HCl in a compatible anhydrous solvent dropwise.
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Monitor the reaction progress using an appropriate technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) if a suitable visualization method is available.
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Upon completion, allow the reaction mixture to warm to room temperature and then carefully neutralize any excess HCl by washing with a saturated sodium bicarbonate solution, followed by water and brine.
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Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
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Filter off the drying agent and remove the solvent under reduced pressure.
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Purify the crude product by fractional distillation under reduced pressure to obtain 2,2-dichloro-3,3-dimethylbutane.
Reactivity and Potential Transformations
The chemical reactivity of 2,2-dichloro-3,3-dimethylbutane is dominated by the two chlorine atoms on the same carbon, making it a precursor for various chemical transformations.
Dehydrohalogenation
Treatment of 2,2-dichloro-3,3-dimethylbutane with a strong base can lead to a double dehydrohalogenation reaction, yielding 3,3-dimethyl-1-butyne.
Caption: Dehydrohalogenation of 2,2-dichloro-3,3-dimethylbutane.
Experimental Protocol: Dehydrohalogenation
A general procedure for the dehydrohalogenation of geminal dihalides is as follows.
Materials:
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2,2-dichloro-3,3-dimethylbutane
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Strong base (e.g., sodium amide, potassium tert-butoxide)
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Anhydrous solvent (e.g., mineral oil, liquid ammonia, or tetrahydrofuran)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer
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Inert atmosphere (e.g., nitrogen or argon)
Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere, suspend the strong base (e.g., sodium amide, >2.0 equivalents) in a suitable anhydrous solvent.
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Add 2,2-dichloro-3,3-dimethylbutane (1.0 equivalent) dropwise to the stirred suspension. The reaction may be exothermic.
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After the addition is complete, the reaction mixture may be heated to drive the reaction to completion. Monitor the reaction progress by GC.
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After the reaction is complete, cool the mixture to room temperature and carefully quench the excess base with a proton source (e.g., water or a saturated ammonium chloride solution).
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Extract the product into a low-boiling organic solvent (e.g., diethyl ether or pentane).
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Wash the organic extracts with water and brine, then dry over an anhydrous drying agent.
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After filtration, carefully remove the solvent by distillation. The volatile alkyne product can then be isolated by distillation.
Spectroscopic Data
While experimental spectra are not widely published, predicted spectroscopic data can provide valuable information for the characterization of 2,2-dichloro-3,3-dimethylbutane.
¹³C NMR Spectroscopy (Predicted)
The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon environments in the molecule.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (CH₃) | 25 - 30 |
| C2 (-CCl₂-) | 95 - 105 |
| C3 (-C(CH₃)₃) | 40 - 45 |
| C4 (tert-butyl CH₃) | 30 - 35 |
The chemical shift of the dichlorinated carbon (C2) is significantly downfield due to the strong deshielding effect of the two chlorine atoms.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to be simple, showing two singlets with an integration ratio of 3:9.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ (C1) | ~1.5 - 2.0 | Singlet | 3H |
| -C(CH₃)₃ (C4) | ~1.0 - 1.3 | Singlet | 9H |
Mass Spectrometry (Predicted Fragmentation)
In mass spectrometry using electron ionization (EI), the molecular ion peak (M⁺) may be weak or absent. Characteristic fragmentation patterns would include the loss of a chlorine atom ([M-Cl]⁺) and subsequent fragmentation of the tert-butyl group. The isotopic pattern of the chlorine atoms (³⁵Cl and ³⁷Cl) would be evident in the molecular ion and chlorine-containing fragments.
Safety and Handling
2,2-dichloro-3,3-dimethylbutane is expected to be a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is predicted to be harmful if swallowed and may cause skin and eye irritation.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.
This technical guide serves as a foundational resource for understanding the chemical properties and handling of 2,2-dichloro-3,3-dimethylbutane. Further experimental investigation is warranted to fully elucidate its properties and potential applications.
